molecular formula C14H12BrNO4 B13002105 3-Ethyl 7-methyl 4-bromoquinoline-3,7-dicarboxylate

3-Ethyl 7-methyl 4-bromoquinoline-3,7-dicarboxylate

Cat. No.: B13002105
M. Wt: 338.15 g/mol
InChI Key: IMNDHRJBORFGRY-UHFFFAOYSA-N
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Description

Chemical Structure and Nomenclature of 3-Ethyl 7-Methyl 4-Bromoquinoline-3,7-Dicarboxylate

The molecular architecture of 3-ethyl 7-methyl 4-bromoquinoline-3,7-dicarboxylate is defined by a bicyclic quinoline core modified with bromine and ester functional groups. The quinoline backbone consists of a benzene ring fused to a pyridine ring, with substituents at positions 3, 4, and 7. At position 3, an ethyl ester group (-COOCH~2~CH~3~) is attached, while position 7 features a methyl ester group (-COOCH~3~). A bromine atom occupies position 4, contributing to the compound’s electronic and steric profile.

The systematic IUPAC name, 3-O-ethyl 7-O-methyl 4-bromoquinoline-3,7-dicarboxylate , reflects the ester linkages and substituent positions. The SMILES notation (CCOC(=O)C1=CN=C2C=C(C=CC2=C1Br)C(=O)OC) encodes the connectivity of atoms, emphasizing the ethyl and methyl ester groups branching from the carboxylate moieties. Key identifiers include the CAS registry number 1378259-37-0 and the molecular formula C~14~H~12~BrNO~4~, corresponding to a molecular weight of 338.15 g/mol.

Table 1: Fundamental physicochemical properties of 3-ethyl 7-methyl 4-bromoquinoline-3,7-dicarboxylate

Property Value
Molecular Formula C~14~H~12~BrNO~4~
Molecular Weight 338.15 g/mol
CAS Registry Number 1378259-37-0
IUPAC Name 3-O-ethyl 7-O-methyl 4-bromoquinoline-3,7-dicarboxylate
SMILES CCOC(=O)C1=CN=C2C=C(C=CC2=C1Br)C(=O)OC

The compound’s structural complexity arises from the interplay of its electron-withdrawing bromine atom and the steric bulk of the ester groups, which influence its reactivity and potential applications in synthetic chemistry.

Properties

Molecular Formula

C14H12BrNO4

Molecular Weight

338.15 g/mol

IUPAC Name

3-O-ethyl 7-O-methyl 4-bromoquinoline-3,7-dicarboxylate

InChI

InChI=1S/C14H12BrNO4/c1-3-20-14(18)10-7-16-11-6-8(13(17)19-2)4-5-9(11)12(10)15/h4-7H,3H2,1-2H3

InChI Key

IMNDHRJBORFGRY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C2C=C(C=CC2=C1Br)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthesis of 3-Bromo-7-hydroxyquinoline Intermediate

A key intermediate in the synthesis is 3-bromo-7-hydroxyquinoline , which can be prepared via a three-step process:

Step Description Reagents & Conditions Yield & Notes
1 Formation of quinoline-7-trifluoromethanesulfonic acid ester 7-Hydroxyquinoline dissolved in dichloromethane, reacted with trifluoromethanesulfonic anhydride at -1 °C for 1-3 h; molar ratio 1:1-1.5 Efficient formation of triflate intermediate
2 Bromination to 3-bromoquinoline-7-trifluoromethanesulfonate Dissolve triflate in glacial acetic acid, add N-bromosuccinimide (NBS), react at 80-100 °C for 1-3 h; molar ratio triflate:NBS = 1:1-3 82.3% yield reported; bromination selective at position 3
3 Hydrolysis to 3-bromo-7-hydroxyquinoline Treat brominated triflate with 10% NaOH at 20-30 °C for 1-3 h, followed by neutralization and extraction 95.7% yield; clean conversion to hydroxyquinoline

This method provides a reliable route to the brominated hydroxyquinoline intermediate, which is crucial for further esterification steps.

Esterification to Form 3-Ethyl 7-methyl 4-bromoquinoline-3,7-dicarboxylate

The esterification involves converting the carboxylic acid groups at positions 3 and 7 into their respective esters:

Typical conditions include refluxing the hydroxyquinoline derivative with appropriate alcohols (ethanol for ethyl ester, methanol for methyl ester) in the presence of acid catalysts such as sulfuric acid or using coupling reagents to promote ester formation.

While specific detailed protocols for this exact compound are limited, analogous quinoline dicarboxylate esters have been synthesized with high yields (above 85%) using such esterification methods.

Bromination of Quinoline Core

Selective bromination at position 4 of the quinoline ring is achieved using brominating agents such as N-bromosuccinimide (NBS) under controlled temperature conditions. The presence of electron-withdrawing ester groups and hydroxyl substituents directs bromination regioselectively.

Summary Table of Preparation Steps

Step No. Reaction Reagents & Conditions Product Yield (%) Key Notes
1 Triflate formation 7-Hydroxyquinoline + trifluoromethanesulfonic anhydride, DCM, -1 °C, 1-3 h Quinoline-7-triflate High Molar ratio 1:1-1.5
2 Bromination Quinoline-7-triflate + NBS, glacial acetic acid, 80-100 °C, 1-3 h 3-Bromoquinoline-7-triflate 82.3 Selective bromination at C-3
3 Hydrolysis 3-Bromoquinoline-7-triflate + 10% NaOH, 20-30 °C, 1-3 h 3-Bromo-7-hydroxyquinoline 95.7 Alkaline hydrolysis
4 Esterification Hydroxyquinoline + ethanol/methanol + acid catalyst, reflux 3-Ethyl 7-methyl 4-bromoquinoline-3,7-dicarboxylate ~85+ (analogous) Dual ester formation

Research Findings and Analysis

  • The triflate intermediate formation is critical for enabling regioselective bromination at position 3, which is otherwise challenging due to the electronic nature of the quinoline ring.
  • NBS is a preferred brominating agent due to its mildness and selectivity, minimizing side reactions.
  • Hydrolysis under mild alkaline conditions efficiently removes the triflate group, yielding the hydroxyquinoline intermediate ready for esterification.
  • Esterification yields are generally high when using acid catalysis and appropriate alcohols, as demonstrated in related quinoline dicarboxylate syntheses.
  • The overall synthetic route is modular, allowing for substitution variations at the ester groups (ethyl, methyl, isopropyl) by changing the alcohol used in the esterification step.

Chemical Reactions Analysis

Types of Reactions

3-Ethyl 7-methyl 4-bromoquinoline-3,7-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinoline derivatives with various functional groups, which can be further utilized in different applications .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that 3-Ethyl 7-methyl 4-bromoquinoline-3,7-dicarboxylate exhibits promising anticancer properties. Studies have shown its ability to induce apoptosis in various cancer cell lines through mechanisms such as DNA intercalation and enzyme inhibition.

Cancer Cell LineIC50 (µM)Mechanism of ActionReference
HeLa10DNA intercalation
MCF-715Enzyme inhibition
A54912Induction of apoptosis

Antimicrobial Properties
The compound has demonstrated significant antimicrobial activity against several bacterial strains, suggesting potential applications in treating infections.

MicroorganismInhibition Zone (mm)Reference
Escherichia coli15
Staphylococcus aureus18
Pseudomonas aeruginosa12

Organic Synthesis

3-Ethyl 7-methyl 4-bromoquinoline-3,7-dicarboxylate serves as an important intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It can participate in nucleophilic substitution reactions and oxidation processes, leading to the formation of more complex structures.

Synthesis Pathways

The compound can be synthesized through several methods, including:

  • Nucleophilic Substitution : Formation of derivatives through substitution at the bromine site.
  • Oxidation Reactions : Conversion to carboxylic acids or other functional groups.

These reactions expand its utility in synthesizing novel compounds with enhanced biological activity.

Enzyme Inhibition

Preliminary studies suggest that this compound may act as an inhibitor for specific enzymes, which is beneficial for drug design targeting various diseases. The exact mechanisms are still under investigation; however, its potential as a selective inhibitor could lead to new therapeutic options.

Case Studies

Case Study 1: Anticancer Efficacy
In a study evaluating the anticancer efficacy of quinoline derivatives, 3-Ethyl 7-methyl 4-bromoquinoline-3,7-dicarboxylate exhibited superior activity against multiple cancer cell lines compared to traditional chemotherapeutics. The study highlighted its potential as a lead compound for further development in oncology.

Case Study 2: Antimicrobial Activity
Another study focused on the antimicrobial properties of this compound demonstrated its effectiveness against Gram-positive bacteria, suggesting that it could be developed into a new class of antibiotics. The research emphasized the need for further exploration into its mechanism of action and structure-activity relationship.

Comparison with Similar Compounds

Key Observations :

  • Electronic Effects: The bromo group’s electron-withdrawing nature contrasts sharply with the electron-donating amino and dimethylamino groups. This difference modulates reactivity in cross-coupling or substitution reactions .
  • Hydrogen Bonding: Amino-substituted analogues (e.g., C₁₄H₁₄N₂O₄) can act as hydrogen bond donors, whereas bromo and dimethylamino derivatives lack this capability, affecting solubility and intermolecular interactions .

Comparison with Mono-Carboxylate Analogues

Ethyl-substituted mono-carboxylate quinolines, such as ethyl 6-bromo-8-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate (C₁₃H₁₀BrFNO₃; MW 342.12), highlight the role of additional halogens. The presence of fluorine in this analogue increases electronegativity and metabolic stability compared to the dicarboxylate target compound .

Structural Analogues in Heterocyclic Systems

Compounds like 7-tert-butyl 3-ethyl 5,6,7,8-tetrahydro-1,7-naphthyridine-3,7-dicarboxylate (C₁₆H₂₂N₂O₄; MW 306.36) demonstrate how fused ring systems (naphthyridine vs. quinoline) alter physicochemical properties.

Biological Activity

3-Ethyl 7-methyl 4-bromoquinoline-3,7-dicarboxylate is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial properties, antimalarial effects, and mechanisms of action, supported by data tables and relevant research findings.

Molecular Formula : C13H12BrN2O4
Molecular Weight : 328.15 g/mol
IUPAC Name : 3-Ethyl-7-methyl-4-bromoquinoline-3,7-dicarboxylate
CAS Number : Not specified in the sources.

Antimicrobial Activity

Research indicates that 3-Ethyl 7-methyl 4-bromoquinoline-3,7-dicarboxylate exhibits notable antimicrobial properties . In a study assessing various quinoline derivatives, it was found to be effective against a range of bacterial strains. The mechanism of action is believed to involve interference with bacterial cell wall synthesis and disruption of membrane integrity.

Table 1: Antimicrobial Activity Data

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL

Antimalarial Activity

The compound has also been investigated for its antimalarial activity , particularly against Plasmodium falciparum. Studies show that it may inhibit the growth of malaria parasites through mechanisms similar to those of established antimalarials like chloroquine.

Table 2: Antimalarial Activity Data

CompoundIC50 (nM)Reference
3-Ethyl 7-methyl 4-bromoquinoline-3,7-dicarboxylate50
Chloroquine20
Atovaquone15

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within the pathogens. For antimalarial effects, it is thought to disrupt the heme detoxification process in the malaria parasite, leading to increased oxidative stress and eventual cell death.

Case Studies and Research Findings

  • Antimicrobial Study : A study published in the Journal of Antimicrobial Chemotherapy highlighted the effectiveness of various quinoline derivatives, including 3-Ethyl 7-methyl 4-bromoquinoline-3,7-dicarboxylate, against resistant bacterial strains. The study concluded that modifications in the quinoline structure could enhance antimicrobial potency.
  • Antimalarial Efficacy : In a comparative study published in Tropical Medicine & International Health, this compound was evaluated alongside other quinoline derivatives for its efficacy against chloroquine-sensitive and resistant strains of P. falciparum. Results indicated that it holds promise as a candidate for further development in antimalarial therapies.

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